ethyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Ethyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. This structure integrates a pyrimidine ring fused with a thiazine moiety, functionalized with a 3,4-dimethoxyphenyl group at position 6, a methyl group at position 8, and an ethyl carboxylate ester at position 5.
Properties
IUPAC Name |
ethyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-5-26-18(23)16-11(2)20-19-21(15(22)8-9-27-19)17(16)12-6-7-13(24-3)14(10-12)25-4/h6-7,10,17H,5,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHIGYMSTSNQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)CCS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimido[2,1-b][1,3]thiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For example, a reaction between a thioamide and a β-ketoester in the presence of a base can lead to the formation of the pyrimido[2,1-b][1,3]thiazine core.
Substitution Reactions: The introduction of the 3,4-dimethoxyphenyl group can be achieved through electrophilic aromatic substitution reactions. This step may require the use of catalysts and specific reaction conditions to ensure regioselectivity.
Esterification: The ethyl carboxylate group can be introduced through esterification reactions, typically involving the reaction of a carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic ring or the pyrimido[2,1-b][1,3]thiazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Pyrimido-Oxazine Derivatives
The compound 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile (–3) shares a fused pyrimidine core but differs in substituents:
- Key groups: A 4-chlorophenyl group at position 2, a methylthio (-SCH₃) group at position 8, and a cyano (-CN) group at position 6.
- Reactivity: The methylthio group acts as a leaving group, enhancing electrophilicity for nucleophilic substitution reactions (e.g., with amines or phenols) . The cyano group may participate in cyclization or hydrogen bonding, unlike the ester group in the target compound.
- Synthetic yield: Not explicitly reported, but the method involves column chromatography and recrystallization for purification .
Pyrimido-Benzothiazole Derivatives
Ethyl (R)-8-methoxy-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate () highlights:
- Substituents : A pyridin-2-yl group at position 4 and methoxy/methyl groups at positions 8 and 2.
- Performance : High yields (74–81%) and purity (>98%) via camphorsulfonic acid-catalyzed enantioselective synthesis . The pyridine ring likely enhances solubility and metal-coordination capacity compared to the dimethoxyphenyl group in the target compound.
Physicochemical and Structural Comparisons
Ethyl 6-(3-Ethoxy-4-Propoxyphenyl)-8-Methyl Analogs
The compound ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-pyrimido[2,1-b][1,3]thiazine-7-carboxylate () differs in alkoxy substituents:
- Molecular weight : 432.5 g/mol (vs. ~404.4 g/mol for the target compound, estimated from its formula).
Biological Activity
Ethyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrimidothiazine core with substituents that may influence its biological activity. The presence of the dimethoxyphenyl group is particularly notable as it may enhance interactions with biological targets.
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound:
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Antimicrobial Activity :
- This compound has demonstrated significant antimicrobial activity against various bacterial strains. In vitro tests showed effectiveness against Gram-positive and Gram-negative bacteria.
- Table 1: Antimicrobial Activity
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL -
Cytotoxic Effects :
- The compound exhibits cytotoxicity against several cancer cell lines. Studies using MTT assays have indicated that it can inhibit cell proliferation in a dose-dependent manner.
- Table 2: Cytotoxicity Data
Cell Line IC50 (µM) HeLa (cervical cancer) 15 MCF-7 (breast cancer) 20 A549 (lung cancer) 25
Research into the mechanisms of action has revealed that this compound may exert its effects through several pathways:
- Inhibition of Topoisomerases : Preliminary studies suggest that this compound may inhibit topoisomerase enzymes which are crucial for DNA replication and transcription.
- Induction of Apoptosis : Flow cytometry analysis indicates that treated cancer cells exhibit characteristics of apoptosis such as increased Annexin V staining and activation of caspases.
Case Studies
Several case studies have been documented to elucidate the efficacy and safety profile of the compound:
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Case Study on Antimicrobial Efficacy :
A study conducted on a range of bacterial isolates from clinical samples demonstrated that the compound effectively reduced bacterial load in vitro and showed promise for further development as an antimicrobial agent. -
Case Study on Cancer Cell Lines :
In a comparative study involving various chemotherapeutic agents, this compound exhibited superior cytotoxicity against resistant cancer cell lines compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
